cis-Octahydropyrano[3,4-c]pyrrole
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Overview
Description
cis-Octahydropyrano[3,4-c]pyrrole: is a heterocyclic compound that features a fused pyrrole and pyran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Annulation of the Pyran Ring: One of the primary methods involves the addition of a pyran ring to an existing pyrrole ring. This can be achieved through intramolecular heterocyclization involving an O-nucleophilic center.
Intramolecular Cyclization: Another common approach is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-Octahydropyrano[3,4-c]pyrrole can undergo oxidation reactions, typically using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can also undergo substitution reactions, where functional groups on the pyrrole or pyran rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
cis-Octahydropyrano[3,4-c]pyrrole has several applications in scientific research:
Medicinal Chemistry:
Pharmaceutical Chemistry: It is promising for the synthesis of new pharmaceutical agents due to its unique structural properties.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The exact mechanism of action of cis-Octahydropyrano[3,4-c]pyrrole depends on its specific application. Generally, the compound interacts with molecular targets through its heterocyclic structure, which can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Pyrano[3,4-c]pyrrole Derivatives: These include benzannulated and spiro compounds, which share the pyrano[3,4-c]pyrrole core but have additional fused rings or spiro structures.
Pyrrolo[3,4-c]pyridine: This compound has a similar fused ring system but with a nitrogen atom in the pyridine ring instead of the oxygen in the pyran ring.
Uniqueness: cis-Octahydropyrano[3,4-c]pyrrole is unique due to its fully hydrogenated structure and the specific arrangement of the pyrrole and pyran rings. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(3aR,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole |
InChI |
InChI=1S/C7H13NO/c1-2-9-5-7-4-8-3-6(1)7/h6-8H,1-5H2/t6-,7-/m1/s1 |
InChI Key |
DQEFFFJNBUDCCH-RNFRBKRXSA-N |
Isomeric SMILES |
C1COC[C@@H]2[C@H]1CNC2 |
Canonical SMILES |
C1COCC2C1CNC2 |
Origin of Product |
United States |
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